(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . These types of compounds have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives. These compounds were evaluated for their cytotoxic activity against human cancer cell lines (MCF-7 and HeLa). Notably, some of these derivatives exhibited good cytotoxicity compared to the standard drug Cisplatin .
- In addition to its anticancer potential, the same 6-bromobenzo[d]thiazol-2(3H)-one-based triazole derivatives were studied for antibacterial activity. Several compounds demonstrated moderate to good antibacterial effects against different bacterial strains, comparable to the positive control drug Streptomycin .
- The compound’s core structure, 2H-benzo[d][1,2,3]triazole, has been explored in the design of p-type semiconductors for OFETs. Researchers synthesized Donor–π–Acceptor–π–Donor compounds based on this core, incorporating various alkynyl donor groups. These derivatives were characterized and tested in OFETs, revealing their electronic and molecular properties .
- The compound’s 1,2,3-triazole moiety contributes to its heterocyclic nature. Heterocycles play a crucial role in drug discovery and development. Researchers continue to explore novel chemotherapeutics containing 1,2,3-triazole moieties to selectively target tumor cells and minimize side effects .
Anticancer Activity
Antibacterial Properties
Organic Field-Effect Transistors (OFETs)
Heterocyclic Chemistry
properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQMFNYQBMBEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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